molecular formula C13H8N2O3 B2909812 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 4393-98-0

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B2909812
CAS No.: 4393-98-0
M. Wt: 240.218
InChI Key: ILCIRAGSNQDBPD-UHFFFAOYSA-N
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Description

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido-quinazoline scaffold with a ketone group at position 11 and a carboxylic acid substituent at position 4. Its molecular formula is C₁₃H₈N₂O₃ (molecular weight: 240.22 g/mol), and it exhibits a pale yellow solid appearance in its pure form . The compound is synthesized via condensation reactions, as demonstrated by its preparation from anthranilic acid and 2-piperidone derivatives, yielding 24.5% under optimized conditions . Key spectroscopic data include a mass spectrum peak at [M + 1] = 241 and distinct ¹H NMR signals (e.g., δ 9.50 ppm for aromatic protons) .

Its primary applications span medicinal chemistry, particularly as a precursor for RNA polymerase inhibitors and anticancer agents. For example, it serves as a core structure for pyridoquinazolinecarboxamide derivatives targeting RNA polymerase activity .

Properties

IUPAC Name

11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIRAGSNQDBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a molecule with a pyridoquinazoline core structure. Research indicates that derivatives and analogues of this compound have potential applications in the treatment of various diseases, particularly those susceptible to kinase inhibition .

Basic Information
this compound has a molecular weight of 240.21400 g/mol and a molecular formula of C13H8N2O3 .

Potential Therapeutic Applications

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives have demonstrated activity as protein kinase inhibitors . These kinases include ARK5, JAK3, and TYK2 . Inhibition of these kinases may lead to the treatment of diseases, such as:

  • Autoimmune diseases like psoriasis, atopic dermatitis, rheumatoid arthritis, multiple sclerosis, alopecia areata, lupus, ulcerative colitis, and Crohn's disease .
  • Cancers, including blood, gastric, colon, colorectal, liver, lung, pancreatic, and breast cancers, as well as other solid tumors .
  • Other diseases, such as asthma, chronic obstructive pulmonary disease (COPD), transplant rejection, hematologic disease, uveitis, dry eyes, allergic conjunctivitis, liver diseases (including non-alcoholic steatohepatitis (NASH) and cirrhosis), and neurodegenerative diseases like Alzheimer's disease .

Research and Synthesis

11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid was first synthesized in the early 2000s. The synthesis of a series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogs has been performed for evaluation as potential anti-allergy agents .

Carboxylic Acid Derivatives

Mechanism of Action

The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The pyrido[2,1-b]quinazoline scaffold is versatile, with biological activity highly dependent on substituent positions. Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Key References
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Carboxylic acid at C6, ketone at C11 Anticancer (precursor for RNA polymerase inhibitors), RNA-targeting carboxamides
11-Oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid (Doqualast) Carboxylic acid at C2, ketone at C11 Antiallergic (inhibits histamine/SRS-A release, used in asthma therapy)
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid Carboxylic acid at C8, ketone at C11 Orally active antiallergy agent (similar mechanism to Doqualast)
10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid Indoloquinoline core, Cl at C10 Selective DYRK1A kinase inhibitor (potential in neurodegenerative diseases)
Rutaecarpine (natural alkaloid) Tetrahydro-pyrido[2,1-b]quinazolinone Vasodilatory and anti-inflammatory effects

Key Structural and Functional Differences

  • Position of Carboxylic Acid :

    • The 6-carboxylic acid derivative (focus compound) is optimized for RNA polymerase inhibition due to its spatial compatibility with enzyme active sites .
    • The 2-carboxylic acid isomer (Doqualast) prioritizes antiallergic activity, likely due to enhanced interaction with mast cell membranes .
    • The 8-carboxylic acid variant shows intermediate antiallergic potency, suggesting steric hindrance at this position reduces efficacy compared to C2 .
  • Heterocyclic Modifications: Indoloquinoline derivatives (e.g., 5h, 5q) replace the pyridine ring with indole, enhancing kinase selectivity (DYRK1A inhibition) via π-stacking interactions . Rutaecarpine’s partially saturated scaffold reduces planarity, favoring vasodilation over receptor antagonism .

Research Findings and Clinical Relevance

  • Anticancer Potential: Pyridoquinazolinecarboxamides derived from the 6-carboxylic acid inhibit RNA polymerase II with IC₅₀ values <1 μM, showing promise in leukemia models .
  • Antiallergic Agents :
    Doqualast (C2-carboxylic acid) reduces bronchoconstriction in dog models (ED₅₀: 20 mg/kg p.o.) and inhibits histamine release in human lung fragments by >70% at 10⁻⁴ g/mL .

  • Kinase Inhibition: Indoloquinoline-6-carboxylic acids exhibit >100-fold selectivity for DYRK1A over related kinases, with 5h showing IC₅₀ = 0.12 μM .

Biological Activity

The compound 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a member of the pyridoquinazoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.

  • Chemical Formula : C13H8N2O3
  • Molecular Weight : 240.21 g/mol
  • CAS Number : 1111000-64-6

This compound features a complex heterocyclic structure that contributes to its reactivity and interaction with biological systems. The pyridoquinazoline core is significant in medicinal chemistry due to its potential applications in drug development.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiallergic Activity :
    • In studies, this compound was found to be orally active and more potent than traditional antiallergy agents such as cromolyn sodium in the rat PCA test .
    • It has been synthesized along with related analogues and evaluated for their effectiveness against allergy-related conditions.
  • Protein Kinase Inhibition :
    • Derivatives of this compound have been identified as potent inhibitors of specific protein kinases, including Janus kinases (JAK3 and TYK2) and Mixed-lineage kinase (MLK3) .
    • These kinases are crucial in various signaling pathways related to autoimmune diseases and cancers.
  • Potential Therapeutic Applications :
    • The compound has shown promise in treating conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel diseases (like Crohn's disease), and certain cancers .
    • Its ability to modulate immune responses makes it a candidate for further exploration in therapeutic settings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing precursors like 2-amino-pyridine and various acyl chlorides under controlled conditions.
  • Catalysis : The use of catalysts to enhance reaction efficiency and yield is common in industrial applications.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
2-MethylquinazolinoneQuinazoline coreDifferent pharmacological profiles
9-Methyl-11H-pyrido[2,1-b]quinazolin-11-oneSimilar heterocyclic structurePotentially different biological activities
Pyrido[2,3-b]quinazolinonesRelated quinazoline derivativesVarying degrees of activity against different targets

This table illustrates how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Recent studies have focused on the efficacy of this compound as an antiallergy agent. In one study, the compound demonstrated superior performance compared to established medications in reducing allergic responses in animal models . Additionally, ongoing research is investigating its role as a kinase inhibitor in various cancer models, showing promising results that warrant further clinical investigation.

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